Methyl 3-amino-2-bromoisonicotinate
Description
Strategic Significance of Substituted Pyridine (B92270) Carboxylates in Organic Synthesis
Substituted pyridine carboxylates are a class of organic compounds that have garnered significant attention from the scientific community. Their strategic importance lies in their versatility as scaffolds in the synthesis of more complex molecules. The pyridine ring, a nitrogen-containing heterocycle, is a structural motif found in numerous natural products, including vitamins and alkaloids, as well as a vast number of synthetic pharmaceuticals. sigmaaldrich.com In fact, pyridine is the second most common nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). sigmaaldrich.com
The presence of a carboxylate group, such as a methyl ester, adds a reactive handle that can be further modified, while other substituents on the pyridine ring allow for the fine-tuning of the molecule's physical, chemical, and biological properties. bioorganics.biz This modularity makes substituted pyridine carboxylates highly valuable starting materials for creating diverse molecular libraries, accelerating the discovery of new drug candidates and functional materials. moldb.com The development of new synthetic methods to create these substituted pyridines efficiently is an active area of research. moldb.com
Overview of Halogenated Aminopyridine Derivatives as Complex Molecular Building Blocks
The introduction of both a halogen (like bromine) and an amino group onto the pyridine ring creates a highly functionalized and versatile building block. Halogenated aminopyridine derivatives are considered powerful synthons in medicinal and biological chemistry. The halogen atom, often a bromine, can serve as a good leaving group in various cross-coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for assembling complex molecular architectures.
Simultaneously, the amino group offers a site for a wide range of chemical transformations, including acylation, alkylation, and diazotization, further expanding the synthetic possibilities. This dual functionality makes halogenated aminopyridines prized intermediates for constructing molecules with potential therapeutic activities. Despite their utility, some bifunctional azidopyridines bearing halogens have been under-reported, potentially due to safety concerns, highlighting the need for careful characterization of such valuable intermediates.
Research Trajectories and Synthetic Utility of Methyl 3-amino-2-bromoisonicotinate
This compound is a specific example of a halogenated aminopyridine derivative. As a member of this class of compounds, it is recognized as a heterocyclic building block available for research purposes. moldb.com Its structure incorporates the key functional groups discussed: a pyridine core, a methyl carboxylate group (at position 4, making it an isonicotinate), an amino group (at position 3), and a bromine atom (at position 2).
While specific, in-depth research literature detailing the synthetic applications of this compound is not extensively published, its utility can be inferred from its structure. The compound possesses multiple reactive sites, making it a potentially valuable intermediate for synthesizing more complex, poly-functionalized pyridine derivatives. The bromine atom is positioned for participation in cross-coupling reactions, and the adjacent amino group can direct or influence these reactions, as well as serve as a point for further derivatization.
Chemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1379335-16-6 | moldb.com |
| Molecular Formula | C₇H₇BrN₂O₂ | moldb.com |
| Molecular Weight | 231.05 g/mol | moldb.com |
| Classification | Heterocyclic Building Block | moldb.com |
The strategic placement of the amino and bromo substituents on the isonicotinate (B8489971) frame suggests potential for use in creating novel scaffolds for medicinal chemistry and materials science, following the established reactivity patterns of related halogenated aminopyridine compounds.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-amino-2-bromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIVXETXQXFVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Amino 2 Bromoisonicotinate
De Novo Construction of the Pyridine (B92270) Ring System
The formation of the fundamental pyridine structure can be achieved through various synthetic routes, either by building the ring from acyclic precursors or by modifying an existing pyridine core.
Cyclization and Annulation Reaction Pathways
The de novo synthesis of pyridine rings involves the condensation of smaller molecular fragments. These methods are powerful for creating polysubstituted pyridines where direct functionalization of the parent heterocycle is challenging.
One of the most classic methods is the Hantzsch Pyridine Synthesis , which typically involves a 2:1:1 condensation of a β-keto acid (or ester), an aldehyde, and ammonia, followed by an oxidation step to yield the pyridine ring. wikipedia.org Variations of this method allow for the synthesis of a wide array of substituted pyridines.
Modern annulation strategies provide efficient access to complex pyridine structures. For instance, [3+3] annulation reactions between saturated ketones and electron-deficient enamines can produce pyridine-3-carboxylates through a cascade process involving Michael addition, aldol-type condensation, and oxidative aromatization. organic-chemistry.org Another powerful technique is the [3+2+1] annulation , where stabilized enolates react with vinamidinium salts and hydroxylamine (B1172632) to form highly functionalized pyridine N-oxides, which serve as versatile intermediates for further modification. acs.org Transition-metal-catalyzed reactions, such as the Rh(III)-catalyzed N-annulation of α,β-unsaturated imines with alkynes, also offer a sophisticated route to substituted pyridines. nih.govrsc.org
Table 1: Comparison of Selected Pyridine Ring Synthesis Methods
| Method | Precursors | Key Features | Citation(s) |
| Hantzsch Synthesis | β-keto ester, aldehyde, ammonia | Classic method; forms a dihydropyridine (B1217469) intermediate requiring oxidation. | wikipedia.org |
| Chichibabin Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | Uses inexpensive precursors but can suffer from low yields. | wikipedia.org |
| [3+3] Annulation | Saturated ketones, β-enaminoesters | One-pot oxidative process to form pyridine-3-carboxylates. | organic-chemistry.org |
| [3+2+1] Annulation | Stabilized enolates, vinamidinium salts, hydroxylamine | Generates highly substituted pyridine N-oxides as versatile intermediates. | acs.org |
| Rh(III)-catalyzed N-Annulation | Allyl amines, alkynes | Involves C-H bond activation and forms pyridines from imine intermediates. | nih.govrsc.org |
Regioselective Functionalization of Pyridine Precursors
An alternative to de novo synthesis is the sequential and regioselective functionalization of a simpler, pre-existing pyridine ring. For the target molecule, a logical starting point could be a derivative of isonicotinic acid (pyridine-4-carboxylic acid). The challenge lies in introducing the amino and bromo groups at the C3 and C2 positions, respectively, with high selectivity.
The innate electronic properties of the pyridine ring, which is electron-deficient, direct electrophilic substitutions to the C3 and C5 positions, while nucleophilic substitutions are favored at the C2, C4, and C6 positions. davuniversity.org However, existing substituents can override this inherent reactivity. For example, methods have been developed for the C4-selective alkylation of pyridines by using a temporary blocking group, which highlights the ability to manipulate regiochemical outcomes. nih.gov The functionalization of pyridine N-oxides is a common strategy to alter the ring's reactivity and direct incoming groups to the C2 or C4 positions. wikipedia.orgacs.org
Selective Introduction of Amino and Bromo Moieties
The installation of the amino and bromo groups onto the pyridine ring must be performed with precise regiochemical control. The order of these additions is critical, as the electronic nature of the first substituent will influence the position of the second.
Directed Halogenation Strategies (e.g., Bromination)
Introducing a bromine atom at the C2 position of a 3-aminopyridine (B143674) system is a key step. Direct electrophilic halogenation of pyridine itself requires harsh conditions, such as using oleum (B3057394) or Lewis acids at high temperatures, and typically favors the 3-position. davuniversity.orgnih.gov
However, the presence of a strong electron-donating group like an amino group at C3 fundamentally changes the regioselectivity. The bromination of 3-aminopyridine with reagents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone has been shown to produce a mixture of 3-amino-2-bromopyridine (B189615) and 3-amino-2,6-dibromopyridine. rsc.org This indicates a strong directing effect of the amino group towards the ortho (C2 and C6) positions. By carefully controlling the stoichiometry and reaction conditions, the desired 2-bromo isomer can be favored.
More advanced strategies for 3-halogenation involve a ring-opening and closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. nih.gov
Table 2: Regioselectivity in the Bromination of Pyridine Derivatives
| Substrate | Reagent/Conditions | Major Product(s) | Key Observation | Citation(s) |
| Pyridine | Br₂, oleum, 130°C | 3-Bromopyridine, 3,5-Dibromopyridine | Requires harsh conditions for electrophilic substitution at C3. | davuniversity.org |
| 3-Aminopyridine | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | 3-Amino-2-bromopyridine, 3-Amino-2,6-dibromopyridine | The amino group activates and directs bromination to the ortho positions (C2, C6). | rsc.org |
| Pyridine (General) | N-Tf activation, aniline, NBS, then heat | 3-Bromopyridine | Ring-opening/closing via Zincke intermediate allows for selective C3 halogenation. | nih.gov |
Amination Protocols (e.g., Nucleophilic Amination, Reduction of Nitro Compounds)
The introduction of the C3-amino group is often accomplished by the reduction of a corresponding 3-nitro compound. The nitration of pyridine itself is difficult, but a 3-nitropyridine (B142982) precursor can be synthesized and then reduced to 3-aminopyridine using various reducing agents, such as iron in acidic media or through electrochemical reduction. semanticscholar.orggoogle.comresearchgate.net This is a reliable and widely used method for installing an amino group at the 3-position.
Another powerful strategy is nucleophilic aromatic substitution (SNAr). This can involve the direct amination of a halopyridine. For example, the reaction of a 2-bromopyridine (B144113) derivative with an amine nucleophile can lead to a 2-aminopyridine (B139424) product. nih.govacs.org The classic Chichibabin reaction, which uses sodium amide to directly aminate the pyridine ring, typically yields 2- or 6-aminopyridines and is less suitable for producing the 3-amino isomer unless other positions are blocked. wikipedia.orgntu.edu.sg
Table 3: Comparison of Amination Protocols for Pyridine Rings
| Method | Precursor | Reagents | Position of Amination | Citation(s) |
| Nitro Group Reduction | 3-Nitropyridine derivative | Fe/Acid; Electrochemical reduction | C3 | semanticscholar.orggoogle.comresearchgate.net |
| Nucleophilic Substitution (SNAr) | 2-Halopyridine or 4-Halopyridine | Amine nucleophile (e.g., NaN₃, NaNH₂) | C2 or C4 | nih.govacs.org |
| Chichibabin Reaction | Pyridine | NaNH₂ | C2 and/or C6 | wikipedia.orgntu.edu.sg |
Esterification Techniques for Carboxylic Acid Precursors
The final step in the synthesis of Methyl 3-amino-2-bromoisonicotinate is the esterification of the carboxylic acid group at the C4 position. The precursor, 3-amino-2-bromoisonicotinic acid, is converted to its methyl ester.
The most common method for this transformation is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netmasterorganicchemistry.com For pyridine carboxylic acids, the acid catalyst serves the dual purpose of protonating the carbonyl group to make it more electrophilic and protonating the pyridine nitrogen to prevent it from interfering with the reaction. masterorganicchemistry.comgoogle.com
Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This acyl chloride is then reacted with methanol (B129727) to form the ester, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This two-step procedure can be very efficient and may be preferred if the direct Fischer esterification gives low yields or requires harsh conditions.
Table 4: Esterification Conditions for Pyridine Carboxylic Acids
| Method | Carboxylic Acid Precursor | Reagents | Key Features | Citation(s) |
| Fischer-Speier Esterification | Isonicotinic Acid | Methanol, H₂SO₄ (catalyst) | Equilibrium reaction; requires excess alcohol and acid catalyst. | researchgate.netgoogle.com |
| Via Acyl Chloride | Isonicotinic Acid | 1. SOCl₂, DMF (catalyst) 2. Alcohol (e.g., 4-nitrophenol) | Forms a highly reactive acyl chloride intermediate; often high yielding. | nih.gov |
| Catalytic Esterification | Pyridine Carboxylic Acid | Alcohol, strong acid salt of the ester product | A cyclic process where the ester salt acts as the catalyst. | google.com |
Despite a comprehensive search for scientific literature, detailed synthetic methodologies for the chemical compound This compound are not available in the public domain. Information regarding the optimization of its synthesis, including specific catalyst systems, reaction conditions, and protocols for industrial-scale production, remains unpublished in accessible scientific journals, patents, or academic databases.
Consequently, it is not possible to provide a detailed article on the advanced synthetic methodologies for this compound that adheres to the requested outline, which includes:
Scale-Up Considerations for Industrial-Scale Synthesis Protocols.
While general synthetic strategies for related bromo-amino-pyridine derivatives often involve methods such as Buchwald-Hartwig amination or Suzuki cross-coupling reactions, no specific data, research findings, or data tables concerning the application of these techniques to this compound could be located. Therefore, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy and detailed reporting.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Methyl 3 Amino 2 Bromoisonicotinate
Mechanistic Pathways of Halogen-Dependent Transformations
The presence of a bromine atom on the electron-deficient pyridine (B92270) ring is the primary site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is predominantly governed by two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides bearing electron-withdrawing groups. libretexts.orgwikipedia.org In the case of methyl 3-amino-2-bromoisonicotinate, the pyridine ring itself acts as an electron-withdrawing group, facilitating nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.
Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) would lead to the formation of methyl 3-amino-2-methoxyisonicotinate.
Table 1: Mechanistic Details of SNAr Reactions
| Step | Description | Key Features |
|---|---|---|
| 1. Nucleophilic Addition | A nucleophile attacks the C2 carbon, breaking the aromaticity of the pyridine ring. | Formation of a negatively charged Meisenheimer complex. wikipedia.orglibretexts.org |
| 2. Stabilization | The negative charge is delocalized onto the electron-withdrawing nitrogen atom of the pyridine ring. | This resonance stabilization lowers the activation energy of the intermediate. libretexts.org |
| 3. Elimination | The bromide ion is expelled as the leaving group. | Aromaticity of the pyridine ring is restored. libretexts.org |
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound. acsgcipr.org These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. nih.govlibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the isonicotinate (B8489971). This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. mdpi.com The presence of the unprotected amino group is generally well-tolerated under various conditions. nih.gov
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgscirp.org The palladium cycle is similar to the Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex. nih.gov Copper-free Sonogashira protocols have also been developed. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation is catalyzed by a palladium complex in the presence of a strong base and bulky, electron-rich phosphine (B1218219) ligands. youtube.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine to the palladium center, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgorganic-chemistry.org
Table 2: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd catalyst, Base (e.g., K₃PO₄, Cs₂CO₃) nih.govmdpi.com | Aryl-substituted isonicotinate |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) salt, Amine base (e.g., Et₃N) scirp.org | Alkynyl-substituted isonicotinate |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Bulky phosphine ligand, Base (e.g., NaOtBu) acsgcipr.orglibretexts.org | Amino-substituted isonicotinate |
Reactivity of the Amino Functional Group
The amino group at the C3 position is a key nucleophilic center and can undergo a variety of chemical transformations, including acylation, alkylation, and participation in the formation of new heterocyclic rings.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form a stable amide. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).
Alkylation: The amino group can also be alkylated using alkyl halides. researchgate.net The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. monash.edu This process can lead to mono- and di-alkylation products, and in some cases, over-alkylation to form quaternary ammonium (B1175870) salts. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. monash.edu
The amino group, in conjunction with one of the adjacent substituents (the bromo or ester group), can serve as a precursor for the construction of fused heterocyclic ring systems. These intramolecular or intermolecular cyclization reactions are powerful tools for building molecular complexity.
For example, the amino group can react with a reagent containing two electrophilic sites to form a new heterocyclic ring. A classic example is the reaction of an ortho-amino ester with a dicarbonyl compound or its equivalent to form fused pyridone or diazepine (B8756704) systems. Another pathway involves the reaction of the amino group and the adjacent carboxylate ester (after hydrolysis to the carboxylic acid) with a suitable reagent to form a fused pyrimidinone ring. science.gov Acid-mediated cyclizations are also a common strategy to promote the formation of new rings. clockss.org
Chemical Transformations of the Carboxylate Ester Moiety
The methyl carboxylate group at the C4 position is an electrophilic site susceptible to nucleophilic attack. The most common transformation is its hydrolysis to the corresponding carboxylic acid.
This ester hydrolysis can be achieved under either acidic or basic conditions.
Base-catalyzed hydrolysis (Saponification): This involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the methoxide ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.
Acid-catalyzed hydrolysis: This process begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated as the leaving group to yield the carboxylic acid.
The resulting carboxylic acid can then be used in further transformations, such as amide bond formation or conversion back to other esters. nih.gov Another potential transformation is the reduction of the ester to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Hydrolysis and Transesterification Mechanistic Studies
Detailed mechanistic studies specifically targeting the hydrolysis and transesterification of this compound are not widely documented. However, the general principles of ester hydrolysis and transesterification can be applied to predict its likely reactivity.
Hydrolysis: The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 3-amino-2-bromoisonicotinic acid, can be catalyzed by either acid or base.
Under acidic conditions, the reaction would likely proceed via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule would lead to a tetrahedral intermediate. The elimination of methanol would then yield the carboxylic acid.
In a basic medium, the hydrolysis would be initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This would also form a tetrahedral intermediate, which would then collapse to form the carboxylate salt and methanol. Subsequent acidification would yield the final carboxylic acid product.
Transesterification: This process involves the exchange of the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol. google.com The reaction can be catalyzed by either an acid or a base. google.comnbinno.com
Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction begins with the protonation of the carbonyl oxygen. nbinno.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed. nbinno.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. nbinno.com
Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the alcohol being used, deprotonates the alcohol to increase its nucleophilicity. nbinno.com This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently eliminates a methoxide ion to form the new ester. nbinno.com
It is important to note that the presence of the amino and bromo substituents on the pyridine ring could influence the rates of these reactions through electronic and steric effects.
Influence of Substituents on Reaction Selectivity and Rate
The substituents on the aromatic ring of this compound play a crucial role in determining its reactivity and the selectivity of its reactions. The electron-donating amino group and the electron-withdrawing bromo and methyl ester groups have competing effects on the electron density of the pyridine ring.
The amino group at the 3-position is an activating group, increasing the nucleophilicity of the pyridine ring and potentially directing electrophilic substitution to the ortho and para positions. Conversely, the bromo group at the 2-position and the isonicotinate ester at the 4-position are deactivating, electron-withdrawing groups.
In reactions involving the pyridine ring itself, the interplay of these substituents will dictate the regioselectivity. For instance, in electrophilic aromatic substitution reactions, the directing effect of the powerful activating amino group would be a dominant factor.
In the context of related aminopyridine compounds, studies have shown that the position and nature of substituents significantly impact reactivity. For example, steric hindrance from substituents ortho to the reacting group can impede the approach of nucleophiles or electrophiles, thereby slowing down reaction rates.
Stereochemical Control and Regioselectivity in Reactions
The concepts of stereochemical control and regioselectivity are central to understanding the reactions of this compound, particularly in the synthesis of more complex molecules.
Stereochemical Control: As this compound is an achiral molecule, discussions of stereochemical control would primarily arise in reactions that introduce a new chiral center. For instance, if the amino group were to be alkylated with a chiral electrophile, or if a reaction at a different position on the ring generated a stereocenter, the inherent asymmetry of the reactant or catalyst could influence the stereochemical outcome. Without specific documented reactions of this nature for this compound, any discussion remains theoretical.
Regioselectivity: Regioselectivity is a key consideration in reactions involving the pyridine ring of this compound. The substitution pattern of the ring dictates the most likely sites for further chemical modification.
Nucleophilic Aromatic Substitution: The bromine atom at the 2-position, activated by the electron-withdrawing ester group and the pyridine nitrogen, is a potential site for nucleophilic aromatic substitution. However, the adjacent electron-donating amino group may complicate this reactivity.
Electrophilic Aromatic Substitution: The amino group at the 3-position is a strong activating group and would be expected to direct incoming electrophiles. The positions ortho and para to the amino group are the most likely sites of substitution. However, the steric bulk of the adjacent bromo group and the electronic deactivation by the bromo and ester groups would influence the precise outcome. Research on the bromination of 2-aminopyridine (B139424) has shown that the formation of di-substituted products, such as 2-amino-3,5-dibromopyridine, can occur, highlighting the challenge in controlling regioselectivity.
Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would occur selectively at the carbon-bromine bond, allowing for the introduction of a wide range of substituents at the 2-position.
The table below summarizes the key functional groups and their expected influence on the reactivity of the molecule.
| Functional Group | Position | Expected Influence on Reactivity |
| Amino | 3 | Electron-donating, activating, directs electrophilic substitution. |
| Bromo | 2 | Electron-withdrawing, deactivating, potential site for nucleophilic substitution and cross-coupling. |
| Methyl Isonicotinate | 4 | Electron-withdrawing, deactivating, site for hydrolysis and transesterification. |
Further empirical studies are required to fully elucidate the reaction mechanisms and reactivity profiles of this compound and to develop synthetic methodologies that effectively control the stereochemical and regiochemical outcomes of its reactions.
Applications As a Versatile Building Block in Advanced Organic Synthesis
Synthesis of Novel Polyfunctionalized Pyridine (B92270) Derivatives
The strategic placement of reactive sites on the methyl 3-amino-2-bromoisonicotinate scaffold allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse and highly functionalized pyridine derivatives.
Preparation of Substituted Isonicotinamides and Analogues
The amino group of this compound can readily undergo condensation reactions with various carbonyl compounds to form Schiff bases, which are precursors to a range of substituted isonicotinamides and their analogues. stmjournals.in This reactivity allows for the introduction of a wide variety of substituents at the 3-position of the pyridine ring. The resulting isonicotinamide (B137802) derivatives are of interest for their potential biological activities. stmjournals.in
Construction of Fused Pyridine Ring Systems and Polycyclic Heterocycles
This compound serves as a key precursor in the construction of fused pyridine ring systems and polycyclic heterocycles. nih.govresearchgate.netrsc.org The presence of both an amino and a bromo group facilitates cyclization reactions to form additional rings fused to the pyridine core. These fused systems are prevalent in many biologically active molecules and natural products. For instance, thieno[2,3-b]pyridine (B153569) derivatives can be synthesized from 3-aminopyridine (B143674) precursors. nih.gov The transition metal-catalyzed [2+2+2] cycloaddition reaction is another powerful method for constructing pyridine ring systems from simpler building blocks. researchgate.netrsc.org
Role in the Synthesis of Scaffolds for Medicinal Chemistry Research
The pyridine ring is a common motif in pharmaceutical compounds, and this compound provides a valuable scaffold for the development of new therapeutic agents. nih.govnih.govmdpi.comopenmedicinalchemistryjournal.commdpi.com
Precursor for Nitrogen-Containing Heterocyclic Systems
As a substituted aminopyridine, this compound is a direct precursor to a vast number of nitrogen-containing heterocyclic systems. nih.govresearchgate.netrsc.orgchemicalbook.com These heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The amino group can be transformed into various other functionalities, and the bromine atom can be displaced or used in cross-coupling reactions to introduce further complexity. This versatility allows for the creation of libraries of compounds for screening against various biological targets.
Building Block in the Development of Ligands for Molecular Interaction Studies
The ability to systematically modify the structure of this compound makes it an excellent building block for the synthesis of ligands designed to study molecular interactions. nih.gov The different functional groups can be altered to probe the specific binding requirements of enzymes and receptors. For example, the amino group can be acylated or alkylated, and the bromo substituent can be replaced with a variety of aryl or alkyl groups through cross-coupling reactions, allowing for the fine-tuning of ligand-protein interactions.
Contribution to the Development of New Carbon-Carbon and Carbon-Heteroatom Bond-Forming Methodologies
The reactivity of the carbon-bromine bond in this compound makes it a valuable substrate for the development and optimization of new bond-forming reactions. nih.govchemicalbook.comchemicalbook.com
The bromine atom on the pyridine ring is well-suited for participation in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the connection of the pyridine core to other aromatic or aliphatic fragments. vanderbilt.edunih.govnih.gov
Furthermore, the carbon-bromine bond can also be utilized in the formation of carbon-heteroatom bonds. Nucleophilic substitution reactions with various heteroatom nucleophiles (e.g., amines, alcohols, thiols) provide a direct route to introduce nitrogen, oxygen, and sulfur atoms at the 2-position of the pyridine ring, further expanding the diversity of accessible compounds.
Integration into Divergent Synthetic Pathways for Chemical Libraries
The true power of this compound as a building block lies in its capacity for divergent synthesis. This strategy allows for the creation of a large and diverse collection of compounds from a single, common intermediate. The distinct reactivity of the bromo, amino, and ester functionalities on the pyridine core can be selectively addressed in a stepwise fashion, leading to a multitude of structurally varied products. This approach is highly valued in drug discovery for the rapid exploration of structure-activity relationships (SAR).
The bromine atom at the 2-position and the amino group at the 3-position are the primary handles for diversification. The strategic location of these groups allows for a variety of chemical transformations to be performed, leading to the generation of extensive chemical libraries.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1379335-16-6 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
This data is compiled from publicly available sources for research chemicals.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent at the 2-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromo-pyridine with various boronic acids or esters. This allows for the introduction of a vast range of aryl, heteroaryl, and alkyl groups at the 2-position, significantly expanding the chemical space of the resulting library. The general applicability of the Suzuki-Miyaura coupling makes it a powerful tool for generating libraries of substituted pyridines. nih.govnih.govmdpi.com
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the bromo-pyridine with a diverse set of primary and secondary amines. chemspider.comnih.gov This introduces a wide variety of amino substituents, which can be crucial for modulating the physicochemical properties and biological activity of the final compounds. The development of specialized ligands has greatly expanded the scope of this reaction. youtube.com
Sonogashira Coupling: The introduction of alkyne moieties can be achieved through Sonogashira coupling with terminal alkynes. The resulting alkynyl-pyridines are themselves versatile intermediates that can undergo further transformations, such as cycloadditions, to generate even more complex heterocyclic systems.
Table 2: Exemplary Divergent Synthesis Pathways from this compound
| Reaction Type | Reagent/Catalyst | Functionalization Site | Resulting Moiety |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C2-Br | C2-Aryl |
| Buchwald-Hartwig Amination | Alkylamine, Pd catalyst, Base | C2-Br | C2-Alkylamino |
| Nucleophilic Aromatic Substitution | Alcohol, Strong Base | C2-Br | C2-Alkoxy |
| Acylation | Acyl chloride, Base | N3-NH₂ | N3-Amide |
| Sulfonylation | Sulfonyl chloride, Base | N3-NH₂ | N3-Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N3-NH₂ | N3-Alkylamino |
Functionalization of the Amino Group
The amino group at the 3-position provides another critical point for diversification. Its nucleophilic character allows for a variety of transformations:
Reductive Amination: Condensation with various aldehydes and ketones followed by reduction provides access to a library of secondary and tertiary amines at the 3-position.
Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles, further expanding the diversity of substituents at the 3-position.
By systematically applying these transformations in a combinatorial fashion, a single starting material, this compound, can be rapidly converted into a large library of unique compounds. For example, a matrix of 10 different boronic acids for Suzuki coupling and 10 different acyl chlorides for acylation of the amino group would yield a library of 100 distinct compounds. This high-throughput approach is instrumental in modern drug discovery and materials science. The ability to generate such diverse libraries from a common, readily available building block underscores the strategic importance of this compound in advanced organic synthesis.
Computational and Theoretical Investigations of Methyl 3 Amino 2 Bromoisonicotinate
Electronic Structure Analysis and Frontier Molecular Orbital Theory (FMO)
Electronic structure analysis is fundamental to understanding the chemical behavior of a molecule. Frontier Molecular Orbital (FMO) theory, in particular, simplifies the picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
For molecules in the isonicotinate (B8489971) family, Density Functional Theory (DFT) calculations are commonly employed to determine these electronic properties. In a detailed computational study on a closely related compound, ethyl 5-amino-2-bromoisonicotinate, DFT calculations at the B3LYP/6–311+G(d,p) level were used to determine the energies of the frontier orbitals. nih.gov The calculated HOMO energy was found to be -6.2700 eV, and the LUMO energy was -2.1769 eV. nih.gov This results in a HOMO-LUMO energy gap (ΔE) of 4.0931 eV. nih.govscienceopen.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For Methyl 3-amino-2-bromoisonicotinate, similar computational approaches would reveal the distribution and energy levels of its frontier orbitals, providing key insights into its electronic characteristics and potential for chemical reactions.
Calculated FMO Parameters for a Related Isonicotinate Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2700 |
| ELUMO | -2.1769 |
| Energy Gap (ΔE) | 4.0931 |
Conformational Landscape and Energetic Profiling
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, resulting from the rotation around single bonds. Conformational analysis aims to identify the stable conformers and map the energy landscape that governs their interconversion. mdpi.com This is typically achieved by performing relaxed potential energy surface (PES) scans, where specific dihedral angles are systematically varied and the energy of the molecule is calculated at each step using methods like DFT. mdpi.com
The results of such an analysis reveal the global minimum energy conformation—the most stable and thus most populated structure—as well as other local minima and the energy barriers that separate them. nih.gov For a molecule like this compound, key rotations would include those around the C(isonicotinate)–C(ester) bond and the C(ester)–O(methyl) bond. The presence of the amino and bromo substituents on the pyridine (B92270) ring can influence the conformational preferences through steric and electronic effects, such as the formation of intramolecular hydrogen bonds. nih.gov Understanding the relative energies of different conformers is crucial as the molecular shape dictates how it can interact with other molecules, including biological receptors.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational chemistry is a vital tool for the interpretation and prediction of various spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its IR and Raman spectra. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. researchgate.net This theoretical assignment is invaluable for interpreting complex experimental spectra. nih.gov
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nanoient.org These calculations provide theoretical predictions of ¹H and ¹³C NMR spectra, which are highly sensitive to the electronic environment of each nucleus. Comparing the calculated spectra with experimental data serves as a stringent test of the accuracy of the computed molecular structure and electronic distribution. researchgate.net For this compound, such calculations would predict its characteristic vibrational modes and NMR chemical shifts, facilitating its structural characterization.
Illustrative Table of Predicted Spectroscopic Data
| Spectroscopy Type | Parameter | Typical Predicted Values |
|---|---|---|
| FT-IR | N-H Stretching | ~3400-3500 cm-1 |
| FT-IR | C=O Stretching | ~1700-1730 cm-1 |
| 13C NMR | C=O Carbon | ~160-170 ppm |
| ¹H NMR | -OCH3 Protons | ~3.8-4.0 ppm |
Reaction Pathway Modeling, Transition State Characterization, and Prediction of Molecular Interactions
Theoretical chemistry allows for the detailed exploration of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Calculations can determine the activation energy (the difference in energy between the reactants and the transition state), which is a key factor in determining the reaction rate. Techniques such as intrinsic reaction coordinate (IRC) calculations can confirm that a located transition state indeed connects the desired reactants and products. For this compound, this approach could be used to model its synthesis or its participation in further reactions, such as nucleophilic substitution at the bromine-bearing carbon, providing a detailed, atomistic understanding of the reaction dynamics.
Solvation Effects and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
A molecule's behavior is significantly influenced by its environment, particularly in solution. Computational models can account for solvation effects, either explicitly by including individual solvent molecules or implicitly using a polarizable continuum model (PCM). These models help predict how the solvent affects the molecule's conformation, electronic properties, and reactivity. iucr.org
Intermolecular Contact Contributions from Hirshfeld Analysis of a Related Isonicotinate
| Contact Type | Contribution (%) |
|---|---|
| H···H | 33.2 |
| Br···H/H···Br | 20.9 |
| O···H/H···O | 11.2 |
| C···H/H···C | 11.1 |
| N···H/H···N | 10.0 |
Furthermore, energy framework analysis can be used to calculate the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecules in the crystal, providing a quantitative measure of the packing stability. nih.govscienceopen.com
Quantum Chemical Descriptors for Reactivity Prediction
From the fundamental properties calculated by quantum chemistry, a variety of "global reactivity descriptors" can be derived. These descriptors provide a quantitative framework for predicting the reactivity and stability of a molecule. They are based on the energies of the frontier molecular orbitals, HOMO and LUMO. nih.gov
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more polarizable and reactive.
Another important tool is the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. nih.gov Red regions indicate electron-rich areas (nucleophilic sites), while blue regions indicate electron-poor areas (electrophilic sites), providing a clear guide to the molecule's reactive sites. nih.gov
Calculated Global Reactivity Descriptors for a Related Isonicotinate
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.2700 |
| Electron Affinity (A) | 2.1769 |
| Electronegativity (χ) | 4.2235 |
| Chemical Hardness (η) | 2.0466 |
| Chemical Softness (S) | 0.4886 |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, providing insights into connectivity and stereochemistry. nih.govnih.govresearchgate.net
In the ¹H NMR spectrum of a related compound, the chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. Protons on the aromatic ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the methyl ester group (-OCH₃) would resonate at a higher field, generally around 3.5-4.0 ppm, due to being attached to an oxygen atom. researchgate.net The amino group (-NH₂) protons often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. mdpi.com The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum, around 160-170 ppm. Carbons of the pyridine ring would appear between approximately 110 and 160 ppm, with the carbon atom bonded to the electronegative bromine atom showing a distinct chemical shift. The methyl carbon of the ester group would be found at a much higher field, typically around 50-55 ppm. nih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-amino-2-bromoisonicotinate Note: These are predicted values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 110 - 160 |
| -NH₂ | Variable (broad) | N/A |
| -OCH₃ | 3.5 - 4.0 | 50 - 55 |
| C=O (Ester) | N/A | 160 - 170 |
| C-Br | N/A | ~115 |
| C-NH₂ | N/A | ~150 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected to appear as a pair of peaks of nearly equal intensity due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values for the molecular ions would be approximately 230 and 232.
The fragmentation of the molecule under electron ionization (EI) would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion at m/z 199/201. Another common fragmentation pathway would be the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 171/173. Further fragmentation could involve the loss of the bromine atom or the amino group.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: These are predicted fragmentation patterns. Actual results can vary based on the ionization method and energy.
| m/z | Possible Fragment Ion |
|---|---|
| 230/232 | [C₇H₇BrN₂O₂]⁺ (Molecular Ion) |
| 199/201 | [M - OCH₃]⁺ |
| 171/173 | [M - COOCH₃]⁺ |
| 151 | [M - Br]⁺ |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding. While specific crystal structure data for this compound is not publicly available, analysis of related structures provides insight into expected features.
For a similar compound, Methyl 3-aminobut-2-enoate, X-ray analysis revealed an almost planar molecular structure with an intramolecular N—H⋯O hydrogen bond forming an S(6) ring. In the crystal lattice, molecules were linked by intermolecular N—H⋯O interactions into chains. It is plausible that this compound would also exhibit hydrogen bonding involving the amino group and the ester carbonyl oxygen or the pyridine nitrogen, leading to specific packing arrangements in the crystal lattice.
Table 3: Representative Crystallographic Data for a Related Amino Ester Data for Methyl 3-aminobut-2-enoate.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.3020 (12) |
| b (Å) | 9.7232 (14) |
| c (Å) | 7.665 (1) |
| β (°) | 97.855 (13) |
| Volume (ų) | 612.93 (15) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group would give a strong absorption band around 1700-1730 cm⁻¹. Aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester would be observed between 1100 and 1300 cm⁻¹, and the C-Br stretching vibration would appear at lower wavenumbers, typically below 700 cm⁻¹. nist.govresearchgate.netdocbrown.info
Raman spectroscopy would also detect these vibrations, with non-polar bonds often giving stronger signals. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. nih.govresearchgate.netresearchgate.netspectroscopyonline.com
Table 4: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H stretch | 3300 - 3500 |
| Ester (C=O) | C=O stretch | 1700 - 1730 |
| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |
| Ester (C-O) | C-O stretch | 1100 - 1300 |
| Bromo (C-Br) | C-Br stretch | < 700 |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of a compound and for monitoring the progress of a chemical reaction. lcms.czbldpharm.com
For a polar compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid or buffer to ensure good peak shape, would likely provide good separation from impurities. Detection would typically be performed using a UV detector, as the pyridine ring is a strong chromophore.
GC analysis of this compound might require derivatization of the polar amino group to increase its volatility and thermal stability. mdpi.com However, with modern columns and techniques, direct analysis may be possible. GC is particularly useful for monitoring reaction progress due to its speed and high resolution.
Table 5: General Chromatographic Conditions for Analysis
| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection |
|---|---|---|---|
| Reversed-Phase HPLC | C18 Silica | Water/Acetonitrile or Methanol Gradient | UV-Vis |
| Gas Chromatography (GC) | Polar Capillary Column (e.g., Carbowax) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the molecular formula. For this compound (C₇H₇BrN₂O₂), the theoretical elemental composition can be calculated. Experimental values obtained for a synthesized sample should be within ±0.4% of the theoretical values to be considered a confirmation of the compound's elemental composition. mdpi.com
Table 6: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 36.39 |
| Hydrogen (H) | 3.05 |
| Bromine (Br) | 34.58 |
| Nitrogen (N) | 12.12 |
| Oxygen (O) | 13.85 |
Emerging Research Directions and Methodological Innovations
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like Methyl 3-amino-2-bromoisonicotinate. The goal is to develop processes that are more environmentally benign, atom-economical, and energy-efficient. researchgate.net
One prominent strategy is the use of safer and more sustainable reagents and solvents. For instance, dimethyl carbonate (DMC) is being explored as a green methylating agent, which could be relevant for the synthesis or modification of the ester group in this compound. rsc.org Additionally, the use of heterogeneous catalysts, such as activated fly ash, is being investigated for the synthesis of pyridine (B92270) derivatives, offering advantages like reusability and reduced waste generation. bhu.ac.in
The development of one-pot syntheses and domino reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing purification processes, and consequently, waste. organic-chemistry.orgacs.org For the synthesis of polysubstituted pyridines, metal-free cyclization reactions under aerobic conditions are being explored to avoid the use of toxic heavy metals. organic-chemistry.org These approaches, while not yet explicitly reported for this compound, represent a clear direction for its future sustainable production.
A key aspect of green chemistry is the use of starting materials derived from renewable resources. While the direct synthesis of this compound from biomass is a long-term goal, the use of bio-derived solvents and reagents in its synthesis is a more immediate possibility. researchgate.net
| Green Chemistry Approach | Potential Application for this compound | Reference |
| Use of Greener Reagents | Employing reagents like dimethyl carbonate for methylation. | rsc.org |
| Heterogeneous Catalysis | Utilizing reusable catalysts like activated fly ash for pyridine ring formation. | bhu.ac.in |
| One-Pot Syntheses | Developing domino reactions to construct the substituted pyridine core in a single step. | organic-chemistry.orgacs.org |
| Metal-Free Catalysis | Avoiding heavy metal catalysts in cyclization and cross-coupling reactions. | organic-chemistry.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials or solvents. | researchgate.net |
Exploration of Photoredox and Electrochemical Transformations
Photoredox and electrochemical methods are emerging as powerful tools for the synthesis and functionalization of heterocyclic compounds, offering mild reaction conditions and unique reactivity patterns. nih.govnih.gov
Electrochemical Synthesis: Electrosynthesis provides an oxidant- and reductant-free method for driving chemical reactions, which is highly desirable from a green chemistry perspective. nih.gov Electrochemical methods have been developed for the synthesis of aminopyridines and for the cross-coupling of halopyridines. nih.govresearchgate.net For instance, the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides has been demonstrated, suggesting a potential route for the arylation of this compound at the bromine-substituted position. nih.gov Furthermore, electrochemical methods have been employed for the synthesis of pyridine carboxamides from carbohydrazides, which could be a potential transformation for the methyl ester group of the target compound. rsc.org
| Method | Potential Transformation for this compound | Key Advantages | Reference |
| Photoredox Catalysis | C-H alkylation or arylation at available ring positions. | Mild reaction conditions, unique reactivity. | acs.orgnih.gov |
| Electrochemical Synthesis | Cross-coupling at the C-2 position (C-Br bond). | Avoids chemical oxidants/reductants, green. | nih.gov |
| Electrochemical Synthesis | Conversion of the ester to an amide. | Mild conditions, functional group tolerance. | rsc.org |
Development of Novel Catalytic Systems for Challenging Transformations
The development of novel catalytic systems is crucial for achieving challenging transformations on the pyridine ring with high efficiency and selectivity.
Transition-Metal Catalysis: Transition-metal catalysis remains a cornerstone of modern organic synthesis. For pyridine functionalization, significant efforts are being directed towards the development of catalysts for site-selective C-H activation. nih.govbeilstein-journals.org This allows for the direct introduction of functional groups without the need for pre-functionalized starting materials. For this compound, with its multiple C-H bonds, regioselective C-H functionalization would be a powerful tool for diversification. Palladium and iridium-based catalysts have shown great promise in this area. nih.govacs.org For instance, iridium-catalyzed C-H borylation allows for the introduction of a boronic ester group, which can then be further functionalized through Suzuki-Miyaura cross-coupling. nih.govrsc.orgdigitellinc.com
Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a valuable alternative to metal-based systems. A photochemical organocatalytic method for the functionalization of pyridines has been reported, proceeding through pyridinyl radicals to achieve C(sp²)–C(sp³) bond formation with distinct positional selectivity compared to classical Minisci chemistry. acs.org
Rare-Earth Metal Catalysis: Catalysts based on rare-earth metals are also being explored for pyridine functionalization. These catalysts have shown efficiency in the C-H addition to olefins for the synthesis of alkylated pyridine derivatives. organic-chemistry.org
| Catalytic System | Type of Transformation | Potential Application for this compound | Reference |
| Palladium/Phenanthroline | C-H Arylation | Direct arylation at C-4 or C-6. | nih.gov |
| Iridium Complexes | C-H Borylation | Introduction of a boryl group for further functionalization. | nih.govrsc.orgdigitellinc.com |
| Dithiophosphoric Acid | Photochemical Organocatalysis | Allylation or other C-C bond formations. | acs.org |
| Rare-Earth Metal Complexes | C-H Alkylation | Introduction of alkyl groups via addition to olefins. | organic-chemistry.org |
Microfluidic and Flow Chemistry Applications
Microfluidic and flow chemistry are transforming chemical synthesis by offering precise control over reaction parameters, enhanced safety, and improved scalability. acs.org These technologies are particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.
The synthesis of pyridine derivatives has been successfully translated to flow chemistry systems. interchim.frnih.gov For example, the Bohlmann-Rahtz pyridine synthesis has been performed in a continuous flow microwave reactor, demonstrating the potential for rapid and efficient production. nih.gov Flow chemistry can also be coupled with other technologies like photochemistry and electrochemistry, enabling multi-step syntheses in a continuous and automated fashion. acs.orgvapourtec.com The application of flow chemistry to the synthesis of this compound could lead to a more streamlined, safer, and scalable manufacturing process. The ability to precisely control temperature and reaction time in a flow reactor can lead to higher yields and purities compared to traditional batch methods.
| Technology | Advantages for Synthesis of this compound | Reference |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, potential for automation. | acs.orgvapourtec.com |
| Microwave-Assisted Flow Synthesis | Rapid heating, shorter reaction times, increased efficiency. | interchim.frnih.gov |
Application in Materials Chemistry Precursor Synthesis
Pyridine-containing compounds are not only important in pharmaceuticals and agrochemicals but also serve as valuable precursors for functional materials. researchgate.netorganic-chemistry.org The unique electronic properties and coordination ability of the pyridine ring make it an attractive building block for polymers, metal-organic frameworks (MOFs), and functional dyes.
While specific applications of this compound in materials science are not yet widely reported, its structure suggests significant potential. The amino and bromo substituents, along with the methyl ester, provide multiple points for polymerization or for coordination to metal centers. For example, pyridine derivatives are used as ligands in the synthesis of MOFs, which have applications in gas storage, catalysis, and sensing. researchgate.net The amino group could be modified to create ligands for metal coordination, and the bromo- and ester groups could be used for post-synthetic modification of the resulting material. Furthermore, pyridine derivatives are components of organic light-emitting diodes (OLEDs) and other electronic materials. The specific substitution pattern of this compound could be tuned to create materials with desired electronic and photophysical properties. For instance, pyridine derivatives have been incorporated into photoswitchable spiropyran derivatives for applications in smart materials. rsc.org
| Material Type | Potential Role of this compound | Reference |
| Metal-Organic Frameworks (MOFs) | As a ligand precursor after modification of the amino or ester group. | researchgate.net |
| Functional Polymers | As a monomer after appropriate functionalization. | researchgate.net |
| Organic Electronic Materials | As a building block for organic light-emitting diodes (OLEDs) or sensors. | rsc.org |
| Smart Materials | Incorporation into photoresponsive or chemoresponsive systems. | rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 3-amino-2-bromoisonicotinate, and how do reaction conditions influence yield?
- Methodology : Bromination of isonicotinate derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) is common. For esterification, methyl groups can be introduced via acid-catalyzed methanol reflux. Optimization requires monitoring reaction progress via TLC or HPLC, as impurities (e.g., di-brominated byproducts) may form under excess bromine conditions. Purity levels >95% (HPLC) are achievable with column chromatography .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of -NMR (to confirm methyl ester and aromatic protons), -NMR (for carbonyl and brominated carbon signals), and HRMS (for molecular ion validation). Cross-referencing with CAS RN data for related brominated pyridines (e.g., 3-Bromopyridine-2-carboxylic acid, CAS 30683-23-9) helps validate substituent positions .
Q. What purification techniques are effective for isolating high-purity this compound?
- Methodology : Recrystallization from ethanol/water mixtures or dichloromethane/hexane systems is preferred for bulk purification. For trace impurity removal (e.g., unreacted starting materials), preparative HPLC with C18 columns and acetonitrile/water gradients is recommended. Purity >97% (HPLC) is critical for reproducibility in downstream reactions .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromine at the 2-position acts as a leaving group, enabling palladium-catalyzed coupling with arylboronic acids. However, steric hindrance from the adjacent amino group may reduce reaction rates. Comparative studies with analogs (e.g., 4-Bromo-2-methylbenzoic acid, CAS 68837-59-2) suggest that meta-substituted bromines exhibit lower reactivity than para-substituted ones .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Accelerated degradation studies (40°C/75% RH for 4 weeks) combined with LC-MS analysis can identify decomposition pathways (e.g., hydrolysis of the ester group or deamination). Storage in amber vials at -20°C under inert gas (N) is advised, as brominated compounds are light-sensitive and prone to radical-mediated degradation .
Q. How do electronic effects of the 3-amino group impact the regioselectivity of electrophilic substitutions in this compound?
- Methodology : The electron-donating amino group directs electrophiles to the para position relative to itself (C-5 or C-6). DFT calculations (B3LYP/6-31G*) can predict charge distribution, while experimental validation via nitration or sulfonation reactions confirms regioselectivity. Contrast with 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1) highlights steric vs. electronic dominance .
Q. Can this compound serve as a precursor for heterocyclic frameworks (e.g., quinoxalines or imidazoles)?
- Methodology : Condensation with α-keto acids or diamines under acidic conditions can yield fused heterocycles. For example, reacting with glyoxal forms quinoxaline derivatives, while coupling with ethylenediamine produces imidazole analogs. Monitor byproducts using GC-MS, as overfunctionalization may occur at elevated temperatures .
Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary across studies?
- Analysis : Discrepancies arise from differences in bromination catalysts (e.g., FeCl vs. AlCl) and solvent polarity. For instance, polar aprotic solvents (DMF) favor mono-bromination, while non-polar solvents (toluene) may lead to di-substitution. Cross-referencing protocols for 2-Bromoisonicotinic acid (CAS 66572-56-3) highlights similar challenges in regiocontrol .
Q. How do conflicting computational predictions align with experimental reactivity data for this compound?
- Analysis : DFT models may underestimate steric effects of the methyl ester group, leading to mismatches in predicted vs. observed reaction sites. Experimental validation using isotopic labeling (e.g., -amino groups) or X-ray crystallography resolves such conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
